3-[methyl(nitroso)amino]butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
2624139-24-6 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-[methyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-4(3-5(8)9)7(2)6-10/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
OBCWDVNIJSFCLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N(C)N=O |
Purity |
95 |
Origin of Product |
United States |
Chemical Synthesis and Formation Pathways of 3 Methyl Nitroso Amino Butanoic Acid
Precursor Identification and Characterization
The generation of 3-[methyl(nitroso)amino]butanoic acid is contingent on the availability of specific precursor molecules: a secondary amine and a nitrosating agent.
The direct amine precursor for this compound is N-methyl-4-aminobutanoic acid (MBA). researchgate.netnih.gov This secondary amine is a derivative of butanoic acid and is not always present as a starting material but can be formed through the degradation of other compounds used in chemical synthesis. researchgate.net
A notable route to the formation of N-methyl-4-aminobutanoic acid is through the hydrolysis of N-methylpyrrolidone (NMP), a common organic solvent used in the synthesis of some active pharmaceutical ingredients. researchgate.netnih.gov The hydrolysis of the NMP lactam ring results in the ring-opening reaction that produces MBA. mdpi.comresearchgate.net This unintended degradation makes NMP a significant indirect source for the amine precursor required for NMBA formation. researchgate.net
Nitrosating agents are compounds capable of donating a nitroso group (–N=O). The most common source for nitrosation is nitrous acid (HNO₂), which is typically formed in situ from a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), under acidic conditions. researchgate.netlibretexts.org The risk of nitrosamine (B1359907) formation is often linked to the presence of residual nitrites in reagents or excipients. pharmaexcipients.com
Under acidic conditions, nitrous acid can be protonated and lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺), which is the primary species that attacks the amine. libretexts.orgwikipedia.org Other potent nitrosating agents can be formed from nitrite, especially in the presence of oxygen or other reagents. These include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosyl halides like nitrosyl chloride (NOCl). researchgate.netnih.gov In organic media, alkyl nitrites such as tert-butyl nitrite (TBN) are also effective nitrosating agents for secondary amines. nih.govrsc.org The reactivity of these agents allows the nitrosation reaction to proceed, converting the secondary amine precursor into the corresponding N-nitrosamine. cardiff.ac.uk
Table 1: Common Nitrosating Agents
| Nitrosating Agent | Formula | Typical Formation Context |
|---|---|---|
| Nitrous Acid | HNO₂ | Formed from nitrite salts in acidic aqueous solutions. libretexts.org |
| Nitrosonium Ion | NO⁺ | Formed from the protonation of nitrous acid. wikipedia.org |
| Dinitrogen Trioxide | N₂O₃ | Formed from nitrous acid. researchgate.net |
| Dinitrogen Tetroxide | N₂O₄ | An oxide of nitrogen that can act as a nitrosating agent. researchgate.net |
| Nitrosyl Chloride | NOCl | Can be formed in the presence of chloride ions. researchgate.net |
Mechanisms of Nitrosation
The conversion of the amine precursor to this compound occurs via a nitrosation reaction. The specific mechanism and its rate are highly dependent on the chemical environment.
In aqueous solutions, the predominant mechanism for the formation of N-nitrosamines is electrophilic nitrosation. The process typically begins with the acidification of a nitrite source to generate nitrous acid (HNO₂). libretexts.orgcardiff.ac.uk In a strongly acidic environment, the nitrous acid is further protonated and subsequently loses a water molecule to yield the nitrosonium ion (NO⁺). libretexts.orgwikipedia.org
The nitrosonium ion is a potent electrophile due to the electron-deficient nitrogen atom. libretexts.org It readily reacts with a nucleophilic species, in this case, the lone pair of electrons on the nitrogen atom of the secondary amine precursor, N-methyl-4-aminobutanoic acid. wikipedia.org This attack forms a protonated N-nitrosamine intermediate. The final step is the deprotonation of this intermediate to yield the stable N-nitrosamine, this compound. wikipedia.org
The rate of nitrosation can be significantly influenced by the presence of catalysts or inhibitors.
Catalysis: Several substances can accelerate the formation of N-nitrosamines.
Thiocyanate (SCN⁻): This anion is a particularly effective catalyst, found in human saliva, which can enhance nitrosamine formation. nih.gov
Halide Ions: Chloride and bromide ions can catalyze nitrosation. wikipedia.org
Carbonyl Compounds: Certain carbonyls, such as formaldehyde, can catalyze nitrosation, especially under neutral or basic conditions, by forming an intermediate iminium ion that is highly reactive towards nitrite. nih.govacs.org
Metal Ions: Electrophilic transition metal centers can facilitate the conversion of nitrogen compounds into nitrosating agents. nih.gov
Surfactants: Micelle-forming surfactants can accelerate the nitrosation of more hydrophobic amines. nih.gov
Inhibition: Conversely, some compounds can inhibit nitrosation by competing for the nitrosating agent.
Ascorbic Acid (Vitamin C): This is a well-known inhibitor that rapidly reacts with and scavenges nitrosating agents like nitrous acid, converting them to innocuous nitric oxide (NO). nih.govcontractpharma.com
Phenolic Compounds: Polyhydroxyphenols can also react quickly with nitrous acid, thereby preventing it from reacting with amines. nih.gov
Urea and Ammonium (B1175870) Compounds: These can react with and neutralize nitrosating agents. contractpharma.com
Table 2: Factors Influencing Nitrosation
| Factor | Examples | Effect on Nitrosation |
|---|---|---|
| Catalysts | Thiocyanate, Formaldehyde, Metal Ions, Halide Ions. nih.govacs.orgnih.gov | Accelerate reaction rate. |
| Inhibitors | Ascorbic Acid, Phenols, Urea. nih.govcontractpharma.com | Decrease reaction rate by scavenging nitrosating agents. |
The kinetics of nitrosation are highly sensitive to both pH and temperature.
Influence of pH: The rate of nitrosation is strongly pH-dependent. The reaction is generally most favorable under acidic conditions, with an optimal pH typically in the range of 3 to 4. usp.org This is because the formation of the active nitrosating agent, nitrous acid (and subsequently the nitrosonium ion), is favored in acidic environments. libretexts.orgpharmaexcipients.com At very low pH, however, the reaction rate can decrease because the amine precursor itself becomes fully protonated, making its lone pair of electrons unavailable for nucleophilic attack. nih.gov At neutral (pH 7) or higher pH, the rate of nitrosation is significantly lower, but it can still occur, particularly in the presence of catalysts like formaldehyde. nih.govusp.org
Influence of Temperature: Generally, an increase in temperature accelerates the rate of chemical reactions, and nitrosation is no exception. nih.gov Higher temperatures, such as those used in frying, can promote the formation of nitrosamines. libretexts.org However, nitrosation has also been observed to proceed in frozen systems, a phenomenon that may be relevant in certain storage conditions. nih.gov Studies on related biological processes like nitritation show an optimal temperature range, for instance, 35°C to 45°C for the activity of certain biomass, after which activity may decrease. ulaval.cascispace.com The reduction of nitrite can also be more significantly affected by low temperatures (10-20°C) than nitrate (B79036) reduction. researchgate.net
Table 3: Influence of Reaction Conditions on Nitrosation Rate
| Parameter | Optimal Range/Effect | Rationale |
|---|---|---|
| pH | Acidic (Optimal ~3-4) usp.org | Balances the formation of the active nitrosating agent (favored at low pH) with the availability of the unprotonated, nucleophilic amine (favored at higher pH). nih.govlibretexts.org |
| Temperature | Rate generally increases with temperature. nih.gov | Provides the necessary activation energy for the reaction. Extreme temperatures can have varied effects depending on the system. nih.govscispace.com |
Laboratory-Scale Synthetic Methodologies
The laboratory-scale synthesis of this compound is centered on the introduction of a nitroso group (-N=O) onto the nitrogen atom of 3-(methylamino)butanoic acid. This transformation is most commonly achieved through direct nitrosation.
Direct nitrosation stands as the most conventional and widely employed method for the synthesis of N-nitrosamines. synzeal.com This procedure involves the reaction of a secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions. sci-hub.se
For the synthesis of this compound, the precursor, 3-(methylamino)butanoic acid, would be dissolved in an aqueous acidic solution, commonly hydrochloric acid or sulfuric acid. The solution is then cooled to a low temperature, typically between 0 and 5 °C, to control the exothermic nature of the reaction and minimize potential side reactions. An aqueous solution of sodium nitrite is then added dropwise to the stirred solution of the amine. The acidic environment facilitates the formation of nitrous acid (HNO₂), which is the active nitrosating species.
The reaction progress can be monitored by various analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete consumption of the starting material. A detailed, albeit for a different N-nitroso compound, experimental protocol involves dissolving the amine hydrochloride in water, cooling it in an ice bath, and then adding a solution of sodium nitrite in water. The mixture is stirred for several hours at a low temperature and then allowed to warm to room temperature overnight. mdpi.com
Table 1: General Conditions for Direct Nitrosation of Secondary Amines
| Parameter | Condition | Rationale |
| Precursor | 3-(methylamino)butanoic acid | The secondary amine that undergoes nitrosation. |
| Nitrosating Agent | Sodium nitrite (NaNO₂) | Source of the nitroso group upon reaction with acid. |
| Acidic Medium | Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) | Catalyzes the formation of the active nitrosating agent, nitrous acid (HNO₂). |
| Solvent | Water | A common solvent for this type of reaction, dissolving the reactants. |
| Temperature | 0 - 5 °C | To control the reaction rate and prevent degradation of the product. |
| Reaction Time | Several hours to overnight | To ensure complete conversion of the starting material. |
While direct nitrosation is the most common, alternative methods for the synthesis of N-nitrosamines exist, which could potentially be adapted for this compound. These routes might be explored to overcome challenges associated with direct nitrosation, such as the use of strong acids or the formation of byproducts.
One such alternative involves the use of other nitrosating agents. For instance, tert-butyl nitrite (TBN) has been reported as an efficient reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. researchgate.net This methodology offers the advantage of milder reaction conditions and an easier isolation procedure. The reaction typically involves simply mixing the secondary amine with TBN and stirring at room temperature.
Another potential, though less common, approach could involve the homologation of a smaller α-amino acid derivative, followed by nitrosation. However, such multi-step sequences are generally less efficient than direct nitrosation. illinois.edu The development of novel synthetic strategies for β-amino acids and their derivatives is an active area of research and could provide new avenues for the synthesis of their N-nitroso counterparts. illinois.edu
Isolation and Purification Techniques for Synthetic Products
Following the synthesis, the isolation and purification of this compound from the reaction mixture are crucial to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present.
Crystallization is a powerful technique for purifying solid organic compounds. For N-nitrosoamino acids, which are often solids at room temperature, crystallization can be an effective method of purification. The process typically involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
A procedure for a similar compound involved isolating the solid product by filtration and washing it with a cold solvent, such as methanol (B129727), to remove residual impurities. mdpi.com Recrystallization from a suitable solvent, like methanol, can then be performed to obtain a highly pure crystalline product. mdpi.com The choice of solvent is critical and is determined by the solubility characteristics of the N-nitrosoamino acid. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Precipitation can also be used for isolation. After the reaction is complete, adjusting the pH of the reaction mixture or adding a non-solvent can cause the desired product to precipitate out of the solution. The precipitate can then be collected by filtration.
Chromatographic techniques are widely used for the separation and purification of organic compounds, including N-nitrosoamino acids. These methods are particularly useful for separating the target compound from structurally similar impurities or when crystallization is not effective.
High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of N-nitrosoamino acids. Reversed-phase HPLC, often using a C18 column, is a common technique. For the separation of N-nitrosoamino acids, ion-pair reversed-phase HPLC has been shown to be effective. mdpi.com This method involves the addition of an ion-pairing reagent to the mobile phase to enhance the retention and separation of the ionic analytes.
Preparative HPLC can be employed to purify larger quantities of the synthesized compound. The crude product is dissolved in a suitable solvent and injected onto a preparative HPLC column. The fractions containing the pure compound are collected, and the solvent is removed to yield the purified product. The selection of the mobile phase and column is critical for achieving good separation.
Table 2: Chromatographic Methods for N-Nitrosoamino Acid Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Principle of Separation |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with an acid modifier (e.g., formic acid) | Separation based on hydrophobicity. |
| Ion-Pair Reversed-Phase HPLC | C18 | Methanol/Water/Acetonitrile with an ion-pairing reagent (e.g., cetyltrimethylammonium chloride) | Separation of ionic compounds by forming neutral ion pairs that are retained by the reversed-phase column. mdpi.com |
| Column Chromatography | Silica Gel | Gradient of ethyl acetate (B1210297) in hexanes | Separation based on polarity. |
Chemical Reactivity and Transformation Pathways of 3 Methyl Nitroso Amino Butanoic Acid
Reactions Involving the N-Nitroso Moiety
The N-nitroso group (-N-N=O) is the defining feature of this class of compounds and is central to their chemical reactivity.
Denitrosation, the removal of the nitroso group from the nitrogen atom, is a characteristic reaction of N-nitrosamines, particularly under acidic conditions. sigmaaldrich.com The most common mechanism for this transformation involves the protonation of the nitrosamine (B1359907). sigmaaldrich.com For 3-[methyl(nitroso)amino]butanoic acid, the process would be initiated by the protonation of the amino nitrogen, forming a conjugate acid. This protonated intermediate is unstable and susceptible to nucleophilic attack, leading to the cleavage of the N-N bond and the release of the corresponding secondary amine, 3-(methylamino)butanoic acid, and a nitrosating agent. sigmaaldrich.com
The rate of this acid-catalyzed denitrosation can be significantly accelerated by the presence of nucleophiles such as bromide, thiocyanate, or thiourea (B124793). sigmaaldrich.com These nucleophiles attack the protonated nitrosamine, facilitating the departure of the nitroso group. sigmaaldrich.com However, in certain non-aqueous solvents like ethanol, or at very high concentrations of the nucleophile in water, the catalytic effect may diminish or disappear, suggesting a change in the rate-determining step of the reaction. nih.gov The decomposition of N-nitrosoacetamides has shown that denitrosation can become the predominant pathway at high acidities, proceeding through an N-conjugate acid intermediate. echemi.com
The general scheme for acid-catalyzed denitrosation is as follows: R₂N-N=O + H⁺ ⇌ [R₂N-NOH]⁺ [R₂N-NOH]⁺ + Nu⁻ → R₂NH + Nu-NO
Where R₂N-N=O is the N-nitrosamine, H⁺ is an acid, Nu⁻ is a nucleophile, R₂NH is the secondary amine, and Nu-NO is the nitrosated nucleophile.
The N-nitroso moiety of this compound can undergo oxidation to form the corresponding N-nitroamine, which can also be conceptualized as a nitrosoamine-N-oxide. This transformation typically involves potent oxidizing agents. One effective reagent for this oxidation is peroxytrifluoroacetic acid, which directly oxidizes the existing nitroso group. sigmaaldrich.com
Another pathway for oxidation can occur through a free radical mechanism. For instance, peroxynitrite (ONOO⁻) has been shown to oxidize secondary amines to form both N-nitrosamines and N-nitramines. reddit.comncats.io This process is proposed to involve a one-electron oxidation of the amine to form an amino radical, which can then react with nitrogen dioxide (•NO₂) to yield the nitramine. reddit.comncats.io
The general reaction for the oxidation to an N-nitroamine can be represented as: CH₃(N=O)N-CH₂CH₂CH₂COOH + [O] → CH₃(NO₂)N-CH₂CH₂CH₂COOH
Where [O] represents an oxidizing agent.
The N-nitroso group is readily reducible to form either the corresponding hydrazine (B178648) or, under more vigorous conditions, the secondary amine. The specific product depends on the reducing agent and the reaction conditions employed.
Reduction to the corresponding hydrazine, 1-methyl-1-(3-carboxypropyl)hydrazine, can be achieved using several methods. A classic approach involves the use of zinc dust in acetic acid. pharmaffiliates.com Other effective reagents include thiourea dioxide under mild, metal-free conditions in an aqueous medium, and zinc in the presence of ammonia (B1221849) and ammonium (B1175870) carbonate. sci-hub.senaarini.com
Catalytic hydrogenation is another viable method for converting nitrosamines to hydrazines. This process typically employs a catalyst such as palladium or platinum and is often carried out in an aqueous or alcoholic solvent. google.com
Further reduction to the secondary amine, 3-(methylamino)butanoic acid, can be accomplished using stronger reducing agents like tin and mineral acids. google.com Alternatively, denitrosation can be achieved via hydrogenolysis with catalysts like Raney nickel, often following an initial reduction step. sigmaaldrich.com
| Reagent/Method | Primary Product | General Conditions | Reference |
|---|---|---|---|
| Zinc / Acetic Acid | Hydrazine | Dilute aqueous solution | pharmaffiliates.com |
| Thiourea Dioxide | Hydrazine | Aqueous alkaline medium, mild conditions | sci-hub.se |
| Catalytic Hydrogenation (e.g., Pd/C) | Hydrazine | Hydrogen gas, often in aqueous or alcohol solvent | google.com |
| Lithium Aluminum Hydride (LAH) followed by Raney Nickel Hydrogenolysis | Amine | Two-step procedure | sigmaaldrich.com |
| Tin / Mineral Acid | Amine | Strongly acidic conditions | google.com |
The N-nitroso group exhibits dual reactivity, with the nitrogen atom being electrophilic and the oxygen atom being nucleophilic. The nitrogen atom of the nitroso group is susceptible to attack by strong nucleophiles. Organolithium and Grignard reagents, for example, can add to the nitroso nitrogen to form an unstable intermediate that subsequently decomposes. sigmaaldrich.com
Conversely, the oxygen atom of the nitroso group can act as a nucleophile, reacting with various electrophiles. A common reaction is with alkylating agents to form O-alkyldiazenium salts. sigmaaldrich.com The reactivity of N-nitroso compounds with a range of nucleophiles has been studied, and the site of attack can sometimes be predicted using the Hard and Soft Acids and Bases (HSAB) principle. 'Softer' nucleophiles tend to react at the 'softer' nitroso nitrogen atom, while 'harder' nucleophiles may react at other electrophilic sites in the molecule. nih.gov
Reactivity of the Carboxylic Acid Functional Group
The butanoic acid portion of the molecule contains a carboxylic acid functional group (-COOH), which undergoes its own characteristic set of reactions.
The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This classic transformation is known as the Fischer-Speier esterification. organic-chemistry.orglibretexts.org The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent loss of a water molecule yields the corresponding ester. organic-chemistry.org
For example, reacting this compound with methanol (B129727) (CH₃OH) in the presence of a catalytic amount of sulfuric acid (H₂SO₄) would produce methyl 3-[methyl(nitroso)amino]butanoate.
The general equation for the Fischer esterification is: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)
Amidation and Peptide Coupling Analogues
The carboxylic acid functionality of this compound allows for its participation in amidation and peptide coupling reactions, enabling the synthesis of a variety of analogues. In principle, the carboxyl group can be activated and subsequently reacted with primary or secondary amines to form the corresponding amides. This transformation is a cornerstone of synthetic organic chemistry and is typically achieved using a range of standard coupling reagents.
In the context of forming peptide analogues, the carboxylic acid of this compound can be coupled with the N-terminus of an amino acid or a peptide sequence. The synthesis of peptides is a well-established field, though it presents challenges such as the need for protecting groups and the risk of racemization at the chiral center. nih.gov Standard peptide synthesis protocols, whether in solution or on a solid phase, can be adapted for this purpose. rsc.org Common coupling reagents used for forming peptide bonds include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with additives like HOBt (1-hydroxybenzotriazole), or uronium/phosphonium-based reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.com
The presence of the N-nitroso group, however, introduces specific considerations. The protons on the carbon alpha to the nitrosamine are known to be acidic, which could potentially lead to side reactions under basic conditions often employed in peptide coupling. nih.gov Furthermore, the stability of the N-nitroso functionality under various coupling conditions must be considered. While secondary amides are generally less reactive towards nitrosating agents than amines, the reaction conditions for amidation must be chosen carefully to avoid unintended transformations. nih.govusp.org A patent describing peptide synthesis using N-[N'-nitroso-(R')carbamoyl]amino acids as starting materials highlights the feasibility of incorporating nitroso-containing moieties into peptide chains, albeit through a different synthetic strategy. google.com The successful synthesis of functionalized N-nitrosamine derivatives for use as haptens further demonstrates that chemical modifications on such molecules are achievable. nih.gov
Stereochemical Considerations and Conformational Analysis
The stereochemistry and conformational landscape of this compound are complex, defined by both the presence of a chiral center and the unique properties of the N-nitrosamine group.
The N-nitrosamine functional group possesses a significant barrier to rotation around the nitrogen-nitrogen (N-N) bond due to the delocalization of the nitrogen lone pair into the N=O pi-system, giving the N-N bond partial double-bond character. nih.gov This restricted rotation gives rise to geometric isomers, known as rotamers or conformers, which are often designated as E and Z (or syn and anti). acanthusresearch.com For this compound, this results in two distinct planar conformers based on the orientation of the nitroso group relative to the methyl and the butanoic acid substituents. These rotamers can be stable enough to be distinguished by analytical methods like NMR spectroscopy. acanthusresearch.comacs.org
The rotational barrier around the N-N bond in acyclic nitrosamines is substantial. For instance, in N-nitrosodimethylamine (NDMA), this barrier is approximately 23 kcal/mol, which is high enough to allow for the isolation or observation of distinct rotamers at or near room temperature. nih.gov The Cα-N-N=O moiety tends to be planar to maximize pi-orbital overlap. nih.gov The conformational preference (E vs. Z) in this compound would be dictated by the steric bulk of the substituents on the nitrogen atom. Typically, the bulkier group is positioned anti (trans) to the oxygen atom to minimize steric hindrance. In this case, the butanoic acid group is larger than the methyl group, suggesting that the E conformer would be the more stable, lower-energy form.
Table 1: Representative Rotational Energy Barriers in Acyclic N-Nitrosamines
| Compound | Rotational Barrier (kcal/mol) | Method |
| N-Nitrosodimethylamine | ~23 | Experimental |
| N-Nitrosodimethylamine | >21 | Computational |
| N-Nitrosamine (H₂N-N=O) | ~12-15 | Computational |
This table presents generalized or specific values for well-studied acyclic nitrosamines to illustrate the energy barrier concept. Data for this compound is not available. Sources: nih.govresearchgate.net
A key stereochemical feature of this compound is the presence of a stereocenter at the third carbon (C3) of the butanoic acid chain, the carbon to which the methyl(nitroso)amino group is attached. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a carboxymethyl group (-CH₂COOH), and the methyl(nitroso)amino group [-N(CH₃)N=O].
The presence of this chiral center means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-3-[methyl(nitroso)amino]butanoic acid and (S)-3-[methyl(nitroso)amino]butanoic acid. While hindered rotation in certain complex N-nitrosamines can create an additional axis of chirality (atropisomerism), for a relatively simple acyclic molecule like this, the chirality is primarily defined by the C3 stereocenter. researchgate.netyoutube.com
The existence of enantiomers has significant implications, as different enantiomers of a chiral compound can exhibit distinct biological activities. Although no specific enantiomeric studies on this compound have been reported in the surveyed literature, any comprehensive investigation of its properties would necessitate the separation and characterization of the individual (R) and (S) enantiomers. Such studies are critical for understanding its interactions in a biological system, as metabolic pathways and receptor binding are often stereospecific. nih.gov
Advanced Analytical Methodologies for the Characterization and Detection of 3 Methyl Nitroso Amino Butanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 3-[methyl(nitroso)amino]butanoic acid, enabling its separation from complex matrices and subsequent quantification. Both high-performance liquid chromatography and gas chromatography offer powerful solutions.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile N-nitroso compounds like this compound.
UV-Vis Detection: A reliable HPLC method utilizing ultraviolet (UV) detection has been developed for the simultaneous quantification of six nitrosamine (B1359907) impurities, including this compound (also known as N-nitroso-N-methyl-4-aminobutyric acid or NMBA). waters.com This method demonstrates excellent retention and separation of the analytes. waters.com For NMBA, a limit of quantitation (LOQ) of 20 ng/mL has been established using UV detection at 245 nm. waters.com While UV detection at 230 nm is possible for N-nitrosamines, post-column reaction techniques can enhance specificity, which is particularly useful when analyzing complex samples like biological fluids. nih.gov
Electrochemical Detection: HPLC coupled with electrochemical detection offers a sensitive alternative for nitrosamine analysis. nih.gov A notable approach involves post-column photolysis, where the nitrosamine, after being separated by the HPLC column, is irradiated with a UV lamp. nih.gov This process causes photolytic cleavage of the N-NO bond, producing nitrite (B80452) ions. nih.govresearchgate.net These charged nitrite species can then be detected amperometrically, providing a sensitive and selective signal. nih.gov The efficiency of this detection method is influenced by the buffer composition and the specific UV absorption characteristics of the nitrosamine being analyzed. nih.gov
Gas Chromatography (GC) is well-suited for the analysis of volatile or derivatized non-volatile compounds. For N-nitroso compounds, highly selective detectors are essential.
Thermal Energy Analyzer (TEA): The combination of Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive technique for detecting compounds with heat-labile nitrosyl groups. nih.gov The TEA detector operates by pyrolyzing the compounds eluting from the GC column. This thermal energy cleaves the N-NO bond, releasing a nitric oxide (NO) radical. The liberated NO then reacts with ozone within the detector to form electronically excited nitrogen dioxide (NO2*), which emits light upon relaxation. This chemiluminescence is detected by a photomultiplier tube, generating a signal that is highly specific to N-nitroso compounds. nih.gov This specificity minimizes interference from the sample matrix. nih.gov
Mass Spectrometry (MS): GC coupled with tandem mass spectrometry (GC-MS/MS) is another powerful tool for nitrosamine analysis, recommended when low detection limits and high certainty are required. acs.org While direct liquid injection can be used for a wide range of nitrosamines, some compounds, including this compound, may exhibit a low response, making quantification challenging with certain methods. acs.org For many amino acids, derivatization is required prior to GC analysis to increase their volatility.
Achieving optimal separation, or resolution, between the target analyte and other components in a sample is a critical goal in chromatography. This is accomplished through the careful selection and optimization of the stationary and mobile phases. longdom.org
For HPLC: The separation of this compound is typically achieved using reversed-phase liquid chromatography (RPLC). waters.commagtechjournal.com
Stationary Phase: A common choice for a stationary phase is a C18 (octadecylsilane) column, which provides good retention for moderately polar compounds like N-nitrosoamino acids. nih.govmdpi.com Specialized columns, such as the XSelect HSS T3, which is a C18 phase with integral polar groups, have demonstrated excellent retentivity and specificity for this analysis. waters.com
Mobile Phase: The mobile phase in RPLC typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. longdom.org To improve peak shape and control the ionization state of the carboxylic acid group in this compound, an acid like formic acid is often added to the mobile phase. magtechjournal.comfda.gov.tw The ratio of the aqueous to organic component is adjusted (often in a gradient) to control the elution strength and achieve the desired separation. longdom.org Factors such as pH, solvent choice, and flow rate are all critical parameters that must be optimized. longdom.orgphenomenex.com
For GC: The selection of a GC stationary phase is governed by the principle of "like dissolves like". sigmaaldrich.comsigmaaldrich.com
Stationary Phase: For a new analysis, a non-polar stationary phase is often the starting point. sigmaaldrich.com The elution order on non-polar phases generally follows the boiling points of the analytes. libretexts.org For more polar analytes, or to achieve different selectivity, intermediate or polar stationary phases containing functional groups like phenyl or cyanopropyl are used. sigmaaldrich.comyoutube.com The choice of stationary phase must also consider the thermal stability required for the analysis. libretexts.org
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example |
| HPLC | XSelect HSS T3 (C18) waters.com | Water with 0.1% Formic Acid and Methanol magtechjournal.com |
| GC | Non-polar (e.g., Polydimethylsiloxane) libretexts.orgyoutube.com | Inert Gas (e.g., Helium, Nitrogen) |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR: Proton NMR would reveal the number of different proton environments and their connectivity in the this compound molecule. One would expect to see distinct signals for the methyl group protons attached to the nitrogen, as well as signals for the three methylene (B1212753) (-CH2-) groups of the butanoic acid chain. The chemical shifts and splitting patterns of these signals would confirm the aliphatic chain structure.
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, five distinct signals would be expected, corresponding to the five carbon atoms: the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range), the three methylene carbons of the chain, and the methyl carbon attached to the nitrogen. libretexts.org The chemical shift of each carbon is influenced by its local electronic environment, with the carbon of the carboxylic acid being the most downfield. docbrown.info
¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for characterizing nitrosamines as it directly probes the nitrogen atoms. Two separate signals would be anticipated for this compound: one for the amine nitrogen and another for the nitroso nitrogen. The chemical shifts for the N-nitroso group are typically found in a distinct region of the spectrum. researchgate.net Studies on N-nitrosamines have shown that the chemical shifts of the two nitrogen atoms are different, with the nitrogen of the nitroso group (N=O) appearing at a different frequency than the amine nitrogen to which it is attached. researchgate.netresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with a separation technique like HPLC or GC, it provides highly sensitive and selective detection. acs.org
The molecular weight of this compound is 146.14 g/mol . nih.gov In mass spectrometry, this would correspond to the molecular ion peak [M]+ or a protonated molecule [M+H]+ depending on the ionization technique used.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the initial ion and analyzing the resulting product ions. This fragmentation pattern is often unique to a specific compound, allowing for highly confident identification. For this compound (NMBA), a common method involves monitoring specific precursor-to-product ion transitions. magtechjournal.commdpi.com
A published LC-MS/MS method for the analysis of NMBA uses the following transitions: magtechjournal.com
| Precursor Ion (m/z) | Product Ions (m/z) |
| 147.15 [M+H]⁺ | 117.10 |
| 87.10 | |
| 44.10 |
The fragmentation of aliphatic nitrosamines in mass spectrometry is often characterized by an initial loss of an OH radical. nih.gov The subsequent fragmentation pathways can involve cleavages adjacent to the nitrogen atom (alpha-cleavage), similar to those observed for aliphatic amines. nih.gov The specific product ions observed for this compound (m/z 117.10, 87.10, and 44.10) provide a distinctive fingerprint for its detection and quantification in complex mixtures. magtechjournal.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the functional groups present in a molecule. By analyzing the vibrational modes of chemical bonds, these methods offer a molecular fingerprint, enabling the identification of this compound.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the carboxylic acid and the N-nitroso group. The carboxylic acid moiety exhibits a very broad O-H stretching vibration, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding. Additionally, a strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected in the region of 1700 to 1725 cm⁻¹. researchgate.net
The N-nitroso group (N-N=O) also gives rise to characteristic absorption bands. The N=O stretching vibration is typically observed in the range of 1408 to 1486 cm⁻¹ for non-associated molecules. pw.edu.pl Another band, often broad and strong with multiple peaks, can be found between 1265 and 1346 cm⁻¹, which is attributed to the N=O stretching vibrations in associated nitrosamines. pw.edu.pl Furthermore, a strong band between 1052 and 1106 cm⁻¹ is characteristic of the N-N stretching vibration. pw.edu.pl
Raman Spectroscopy:
Table 1: Characteristic Vibrational Frequencies for Functional Group Identification of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | IR |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) | IR |
| N-Nitroso | N=O Stretch (non-associated) | 1408 - 1486 | IR |
| N-Nitroso | N=O Stretch (associated) | 1265 - 1346 | IR |
| N-Nitroso | N-N Stretch | 1052 - 1106 | IR |
| N-Nitroso | N=O Stretch | Varies | Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For N-nitrosamines, including this compound, the technique reveals characteristic absorption bands that can be used for detection and quantification.
N-nitrosamines typically exhibit two distinct absorption bands in their UV-Vis spectra. pw.edu.plresearchgate.net The first is a high-intensity band corresponding to a π → π* transition, which is generally observed around 230-235 nm. pw.edu.plnih.gov The second is a lower-intensity band attributed to an n → π* transition, appearing at a longer wavelength, typically in the range of 330-375 nm. pw.edu.plnih.gov The exact position and intensity of these bands can be influenced by the solvent and the specific structure of the nitrosamine. While specific spectral data for this compound is not widely published, its UV-Vis spectrum is expected to align with these general characteristics for N-nitrosamines.
Table 2: Typical Electronic Transitions for N-Nitrosamines
| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity |
| π → π | 230 - 235 | High |
| n → π | 330 - 375 | Low |
Sample Preparation and Extraction Protocols for Non-Biological Matrices
The accurate determination of this compound in non-biological matrices such as soil, industrial waste, or water necessitates effective sample preparation to isolate the analyte from interfering components and to concentrate it to detectable levels. The choice of extraction method depends on the nature of the matrix and the physicochemical properties of the analyte.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and clean-up of organic pollutants from various matrices. researchgate.netresearchgate.net For polar compounds like this compound, the selection of the appropriate sorbent is critical.
For the extraction of semi-volatile organic pollutants from acidic industrial effluent, C18 sorbents have been used successfully with chloroform (B151607) or dichloromethane (B109758) as the eluent. rsc.org In the analysis of nitrosamines in drinking water, activated carbon cartridges are often employed. doi.org For the extraction of organic acids, polymeric weak anion exchange resins can be utilized. nih.gov A general procedure for SPE involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent.
Table 3: Overview of Solid-Phase Extraction for Related Compounds
| Analyte Type | Matrix | Sorbent | Eluent | Reference |
| Semi-volatile organics | Acidic industrial effluent | C18 | Chloroform/Dichloromethane | rsc.org |
| Nitrosamines | Drinking water | Activated Carbon | Methanol | doi.org |
| Organic acids | Urine | Polymeric weak anion exchange | Water | nih.gov |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of organic acids from aqueous matrices, LLE is a common approach.
In a comparative study for urinary organic acids, LLE using ethyl acetate (B1210297) after acidification of the sample was performed. nih.gov For the extraction of organic acids from plant material, a method involving homogenization with a cation exchanger followed by extraction with water has been described. au.dk The choice of solvent is crucial and depends on the polarity of the target analyte and the sample matrix. For instance, in the extraction of organic acids from urine, ethyl acetate has been used. nih.gov
Derivatization Strategies for Enhanced Detectability
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, polar compounds like this compound are often not directly amenable to GC analysis due to their low volatility and potential for thermal degradation. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detectability.
For carboxylic acids, common derivatization methods include esterification to form more volatile esters. This can be achieved using various reagents. One approach involves denitrosation of the nitrosamine followed by derivatization of the resulting amine. For example, after denitrosation with hydrobromic acid, the secondary amine can be converted to a more volatile derivative. nih.gov Another strategy for nitrosamines involves derivatization to form sulfonamides. researchgate.net
For the carboxylic acid functional group specifically, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) can be employed to form pentafluorobenzyl esters. nih.gov These derivatives are highly sensitive to electron capture detection (ECD) in GC.
Table 4: Common Derivatization Reagents for GC Analysis
| Functional Group Targeted | Derivatization Approach | Reagent(s) | Resulting Derivative |
| N-Nitroso | Denitrosation followed by derivatization | Hydrobromic acid, then diethyl chlorothiophosphate | N-diethylthiophosphoryl derivative |
| N-Nitroso | Denitrosation followed by sulfonylation | Hydrobromic acid, then p-toluenesulfonyl chloride | Sulfonamide |
| Carboxylic Acid | Esterification | Pentafluorobenzyl bromide (PFBBr) / DIPEA | Pentafluorobenzyl ester |
Theoretical and Computational Chemistry Studies of 3 Methyl Nitroso Amino Butanoic Acid
Molecular Structure and Electronic Properties Calculation
Detailed quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular and electronic properties of chemical compounds. mdpi.comresearchgate.net These methods are routinely used to perform geometry optimization, vibrational frequency analysis, and to understand the distribution of molecular orbitals and electron density. mdpi.comresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
For the general class of N-nitrosamines, DFT calculations have been widely applied to study their conformational isomers (Z/E isomers) that arise from the restricted rotation around the N-N bond. mdpi.com These calculations are crucial for correctly assigning experimental data, such as NMR spectra, to specific molecular structures. mdpi.com
Geometry Optimization and Vibrational Frequency Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule. This, coupled with vibrational frequency analysis, provides insights into the molecule's stability and its expected infrared and Raman spectra. While this has been performed for various N-nitrosamines, specific data for 3-[methyl(nitroso)amino]butanoic acid is absent from the current body of scientific literature. researchgate.net
Computational Simulations of Reaction Mechanisms
Computational simulations are instrumental in mapping out the potential pathways for the formation and degradation of chemical compounds. This involves identifying transition states and calculating reaction energy profiles.
Transition State Analysis for Formation and Degradation Pathways
Transition state analysis is a computational technique used to identify the highest energy point along a reaction coordinate, which is crucial for understanding the kinetics of a chemical reaction. Studies on N-nitrosamines have explored the transition states involved in their formation from secondary amines and nitrosating agents, as well as their degradation under various conditions. nih.gov
Reaction Energy Profiles and Kinetic Predictions
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of a reaction, allowing for predictions of reaction rates and feasibility. For the broader class of N-nitrosamines, such profiles have been generated for various formation and degradation reactions. nih.gov
In-Depth Computational Analysis of this compound Remains Elusive
Despite a comprehensive review of scientific literature and chemical databases, detailed theoretical and computational chemistry studies focusing specifically on the compound this compound are not publicly available. As a result, an in-depth analysis of its spectroscopic properties, intermolecular interactions, and solvation effects based on computational modeling cannot be provided at this time.
The investigation sought to uncover research pertaining to the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, simulations of vibrational spectroscopy (such as Infrared and Raman), and the theoretical examination of how this compound interacts with itself and with solvents. However, the scientific community has yet to publish studies in these specific areas for this particular molecule.
While computational chemistry is a powerful tool for predicting molecular properties and behavior, research in this field is often directed towards compounds with significant known biological activity, industrial relevance, or those that are part of broader systematic studies. It appears that this compound has not yet been a specific target of such detailed computational investigation.
It is important to distinguish this compound from its better-studied isomer, 4-(Methylnitrosoamino)butanoic acid (also known as N-Nitroso-N-methyl-4-aminobutyric acid or NMBA). NMBA is a known tobacco-specific nitrosamine (B1359907) and has been the subject of various toxicological and analytical studies. However, due to the strict focus of this article on the "3-" isomer, data pertaining to the "4-" isomer cannot be substituted. The positional difference of the methyl(nitroso)amino group along the butanoic acid chain significantly alters the molecule's structure and, consequently, its chemical and physical properties.
The absence of specific computational data for this compound highlights a gap in the current body of scientific knowledge. Future computational studies would be necessary to elucidate the properties outlined in the requested article structure. Such research would provide valuable insights into the fundamental molecular characteristics of this compound.
Table of Compounds
Environmental Fate and Non Biological Degradation Pathways of 3 Methyl Nitroso Amino Butanoic Acid
Hydrolytic Degradation in Aqueous Environments
The hydrolytic stability of 3-[methyl(nitroso)amino]butanoic acid is significantly influenced by the pH of the aqueous medium. Generally, N-nitroso compounds exhibit greater stability in neutral conditions and undergo accelerated degradation under both acidic and alkaline conditions.
pH-Dependent Hydrolysis Kinetics
For analogous N-nitroso compounds, studies have shown that the half-life can vary significantly with pH. For instance, some nitrosamines are relatively stable at pH 7, but their degradation is markedly faster at pH levels of 4 and 9. This is attributed to acid and base catalysis of the hydrolysis reaction. It is anticipated that this compound would exhibit similar pH-dependent stability.
Table 1: Anticipated pH-Dependent Hydrolysis Trends for this compound
| pH Condition | Expected Rate of Hydrolysis |
| Acidic (pH < 7) | Increased |
| Neutral (pH = 7) | Minimal |
| Alkaline (pH > 7) | Increased |
This table is based on the general behavior of N-nitroso compounds in aqueous solutions, as specific data for this compound is not available.
Identification of Hydrolysis Products
The hydrolysis of N-nitroso compounds typically involves the cleavage of the N-N bond, a process known as denitrosation. Under acidic conditions, this cleavage is catalyzed by protons and results in the formation of the corresponding secondary amine and nitrous acid. In the case of this compound, the expected hydrolysis products under acidic conditions would be 3-(methylamino)butanoic acid and nitrous acid.
Under alkaline conditions, the hydrolysis mechanism may differ, potentially leading to a different set of degradation products. However, detailed studies identifying the specific hydrolysis products of this compound across a range of pH values are not extensively documented in the available scientific literature.
Photolytic Degradation under Simulated Environmental Conditions
Photodegradation is a significant environmental fate process for N-nitroso compounds, as they can absorb ultraviolet (UV) radiation from sunlight, leading to their decomposition.
Wavelength Dependence of Photodegradation
N-nitroso compounds typically exhibit two UV absorption bands: a strong absorption band in the shorter UV region (around 230-250 nm) and a weaker absorption band in the longer UV region (around 330-370 nm). For this compound, a maximum absorbance has been reported at 231 nm sci-hub.se. The absorption of UV radiation at these wavelengths can provide the energy required to break the chemical bonds within the molecule, leading to its degradation.
The efficiency of photodegradation is wavelength-dependent. While the shorter wavelength UV light is more energetic, the longer wavelength region is more relevant to environmental conditions as it overlaps with the solar spectrum reaching the Earth's surface. The rate of photolysis is influenced by the intensity of the light source and the quantum yield of the compound, which is the efficiency of the photochemical process. Although specific data on the wavelength dependence of the photodegradation of this compound is scarce, it is expected to be most efficient at its absorption maxima.
Mechanism of Photolytic Cleavage
The primary photochemical process for N-nitrosamines is the homolytic cleavage of the N-N bond upon absorption of UV radiation. This cleavage results in the formation of an aminium radical and a nitric oxide radical.
For this compound, the proposed mechanism of photolytic cleavage is as follows:
CH₃-N(NO)-CH(CH₃)-CH₂-COOH + hν → [CH₃-N•-CH(CH₃)-CH₂-COOH]⁺ + NO•
The resulting aminium radical is highly reactive and can undergo further reactions, such as hydrogen abstraction or reaction with oxygen, to form a variety of degradation products. The nitric oxide radical can also participate in subsequent reactions in the environment. The final products of photolysis in natural waters can include the corresponding secondary amine (3-(methylamino)butanoic acid), as well as smaller organic molecules and inorganic nitrogen species like nitrite (B80452) and nitrate (B79036) acs.orgresearchgate.net. The quantum yield for the photolysis of N-nitrosodimethylamine (NDMA), a related compound, has been reported to be 0.41, indicating a relatively efficient photochemical degradation process acs.orgnih.gov.
Chemical Oxidation and Reduction in Abiotic Systems
In addition to hydrolysis and photolysis, this compound can be degraded through chemical oxidation and reduction reactions in the environment. These reactions are often mediated by naturally occurring oxidants and reductants.
Chemical Oxidation:
Potent oxidizing agents, such as hydroxyl radicals (•OH), can be generated in sunlit surface waters through the photolysis of nitrate and dissolved organic matter. These radicals can readily react with and degrade N-nitroso compounds. The reaction of hydroxyl radicals with nitrosamines typically involves hydrogen abstraction from the alkyl groups, initiating a cascade of reactions that can lead to the complete mineralization of the compound. While specific kinetic data for the reaction of this compound with hydroxyl radicals is not available, the rate constants for the reaction of hydroxyl radicals with other small alkyl nitrosamines are generally high, suggesting that this is a potentially significant degradation pathway.
Chemical Reduction:
In anoxic environments, such as sediments and some groundwaters, chemical reduction can be an important degradation pathway for N-nitroso compounds. Naturally occurring reductants, such as ferrous iron (Fe(II)) associated with minerals, or reduced sulfur species, can facilitate the reduction of the nitroso group. For example, zero-valent iron (ZVI) has been shown to be effective in the reductive degradation of other nitro-aromatic compounds and nitrates, suggesting it could also reduce N-nitrosamines dtic.milnih.gov. The reduction of the N-nitroso group can lead to the formation of the corresponding hydrazine (B178648) or the cleavage of the N-N bond to form the secondary amine. The specific products of the abiotic reduction of this compound have not been extensively studied.
Table 2: Summary of Potential Abiotic Degradation Pathways
| Degradation Pathway | Key Environmental Factors | Potential Products |
| Hydrolysis | pH (acidic or alkaline conditions) | 3-(methylamino)butanoic acid, Nitrous acid |
| Photolysis | Sunlight (UV radiation) | 3-(methylamino)butanoic acid, Nitrite, Nitrate |
| Chemical Oxidation | Hydroxyl radicals | Mineralization to CO₂, H₂O, and inorganic N |
| Chemical Reduction | Anoxic conditions, Reducing agents (e.g., Fe(II)) | 3-(methylamino)butanoic acid, Hydrazine derivatives |
This table provides a summary of potential degradation pathways and products based on the general chemistry of N-nitroso compounds.
Synthesis and Chemical Characterization of Structural Analogues and Derivatives
Modifications of the Butanoic Acid Chain
Alterations to the length and branching of the alkyl chain of N-nitrosamino acids can significantly impact their chemical and physical properties. The synthesis of these analogues typically involves the N-nitrosation of the corresponding secondary amino acid precursor.
Homologous N-Nitrosamino Acids
Homologous series of N-nitrosamino acids, which differ by the length of the carbon chain, are valuable for studying the effect of chain length on chemical properties. The general synthesis strategy involves the reaction of a secondary amino acid with a nitrosating agent, most commonly sodium nitrite (B80452), in an acidic aqueous medium. sci-hub.seorgsyn.org This method has been used to prepare a variety of N-nitrosamino acids. nih.gov
For instance, N-nitrososarcosine (N-nitroso-N-methylglycine), the shortest homologue, and N-nitrosoproline are stable N-nitrosamino acids that can be formed from their respective secondary amino acid precursors. ccsnorway.com The synthesis of longer-chain homologues, such as N-nitroso-N-methyl-5-aminovaleric acid, follows a similar principle, starting from the corresponding N-methyl amino acid.
The general reaction is as follows: R-NH(CH₃) + HNO₂ → R-N(NO)CH₃ + H₂O (where R is the remainder of the amino acid structure)
The stability of these homologous N-nitrosamino acids can be influenced by the distance between the nitrosamine (B1359907) and the carboxylic acid group. Increasing the chain length can affect the rate of nitrosation and the potential for intramolecular interactions. ccsnorway.com For example, among primary amino acids, a greater distance between the amine and carboxylate groups reduces the rate of nitrosation. ccsnorway.com
Table 1: Examples of Homologous N-Nitrosamino Acids
| Compound Name | Precursor Amino Acid | Chain Length (Carbon atoms in acid) |
|---|---|---|
| N-Nitrososarcosine | Sarcosine (N-methylglycine) | 2 |
| N-Nitroso-N-methyl-β-alanine | N-Methyl-β-alanine | 3 |
| 4-(Methylnitrosoamino)butanoic acid | 4-(Methylamino)butanoic acid | 4 |
This table is generated based on the principles of homologous series and may not represent compounds with readily available, specific synthesis literature.
Branched-Chain N-Nitrosamino Acids
The introduction of branching on the alkyl chain of N-nitrosamino acids can influence their steric and electronic properties. The synthesis of these analogues starts with the corresponding branched-chain amino acid. For example, the precursor for a branched-chain analogue of 3-[methyl(nitroso)amino]butanoic acid would be a branched-chain 3-(methylamino)butanoic acid.
One such example is 3-methyl-3-[methyl(nitroso)amino]butanoic acid. Its synthesis would start from 3-amino-3-methylbutanoic acid, which would first be N-methylated and then nitrosated. The synthesis of the precursor, 3-aminoisobutanoic acid (also known as 2-methyl-beta-alanine), is well-documented. hmdb.ca
Another example is N-Methyl-N-nitroso-2-propanamine, which features an isopropyl group attached to the nitrosated nitrogen, representing a branched-chain analogue. medchemexpress.com The synthesis of such compounds generally follows established nitrosation procedures. rsc.orggoogle.com The presence of bulky branched chains can sterically hinder the approach of reactants to the nitrosamine functional group, potentially affecting its reactivity.
Table 2: Examples of Branched-Chain N-Nitrosamino Acids and Precursors
| Compound Name | Precursor Amino Acid | Nature of Branching |
|---|---|---|
| 3-Methyl-3-[methyl(nitroso)amino]butanoic acid | 3-Methyl-3-(methylamino)butanoic acid | Gem-dimethyl group on C3 |
| N-Nitroso-3-aminoisobutyric acid | 3-Aminoisobutyric acid | Methyl group on C3 |
This table illustrates potential branched-chain analogues based on known precursors and general synthetic routes.
Derivatization of the Carboxylic Acid Group
The carboxylic acid group of N-nitrosamino acids can be readily derivatized, most commonly through esterification, to yield esters. This modification alters the polarity and solubility of the compounds. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method. youtube.com
However, given the potential instability of the nitroso group in strongly acidic conditions, milder methods are often preferred. One such method utilizes N-bromosuccinimide (NBS) as a catalyst for the direct esterification of carboxylic acids with alcohols under neat conditions, offering high yields. nih.gov This metal-free method is tolerant of various functional groups. nih.gov Another approach involves the use of triphosgene (B27547) to form an N-carboxyanhydride intermediate, which then reacts with an alcohol. researchgate.net
The general procedure for NBS-catalyzed esterification involves stirring a mixture of the N-nitrosamino acid, the desired alcohol, and a catalytic amount of NBS. nih.gov The resulting ester can then be isolated through standard workup procedures. nih.gov For example, reacting this compound with methanol (B129727) would yield methyl 3-[methyl(nitroso)amino]butanoate.
The formation of methyl esters from nitrosamino acids has also been used to facilitate their analysis by gas chromatography. oregonstate.edu
Investigation of Comparative Chemical Reactivity and Stability among Analogues
The chemical reactivity and stability of N-nitrosamino acids and their derivatives are of significant interest. N-nitrosamines are generally stable in neutral or alkaline solutions in the dark but are less stable in acidic conditions or when exposed to light, particularly ultraviolet light. sci-hub.se
Stability: The stability of N-nitrosamino acids can be influenced by the alkyl chain structure. For instance, N-nitrosoproline's stability is pH-dependent, with its decay increasing with pH. ccsnorway.com In contrast, N-nitrososarcosine's decay decreases with increasing pH. ccsnorway.com The presence of bulky groups, such as in branched-chain analogues, can sterically hinder reactions like denitrosation, potentially increasing the compound's stability.
Reactivity: The reactivity of the nitrosamine group is characterized by its susceptibility to both electrophilic and nucleophilic attack. The oxygen atom of the nitroso group is the most basic site and can be protonated in acidic conditions. acs.org The nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by nucleophiles. acs.org
Denitrosation, the cleavage of the N-NO bond, is a key reaction. It is often acid-catalyzed and can be accelerated by the presence of nucleophiles. sci-hub.se The rate of this reaction can vary among different nitrosamines. Photolytic decomposition is another important reaction pathway for N-nitrosamines, typically involving the cleavage of the N-N bond upon UV irradiation. acs.org
Comparative studies on the reactivity of homologous and branched-chain N-nitrosamino acids would provide valuable insights into how chain length and steric hindrance affect reaction rates and mechanisms. For example, it is expected that increasing steric bulk around the nitrosamine moiety would decrease the rate of nucleophilic attack and potentially alter the products of photochemical reactions.
Future Directions in Academic Chemical Research on 3 Methyl Nitroso Amino Butanoic Acid
Development of Novel and Greener Synthetic Methodologies
The classical synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org While effective, these methods often require stoichiometric amounts of reagents, harsh acidic conditions, and can generate significant waste, running counter to the principles of green chemistry. Future research on 3-[methyl(nitroso)amino]butanoic acid will likely focus on developing more sustainable and efficient synthetic routes.
Promising research avenues include:
Solvent-Free and Metal-Free Conditions: Methodologies utilizing reagents like tert-butyl nitrite (TBN) have shown success in synthesizing various N-nitroso compounds under solvent-free conditions, avoiding the use of acids or metals. researchgate.net Adapting such protocols for the synthesis of N-nitrosamino acids could offer a significantly greener alternative.
Catalytic Nitrosation: The development of catalytic systems for nitrosation is a key goal. This could involve iodide-catalyzed processes that utilize alternative nitro-group sources or transition-metal catalysts that can operate under milder conditions. organic-chemistry.org
Advanced Nitrosating Agents: Research into stable, efficient, and recyclable nitrosating agents is crucial. Reagents such as N-nitrososulfonamides or crown ether complexes of the nitrosonium ion (NO⁺) offer promising alternatives that provide high functional group tolerance and allow for easier product purification and reagent recovery. organic-chemistry.org
Photocatalysis: The application of photocatalysis, a cornerstone of green synthesis, to N-nitrosamine formation is a largely unexplored but potentially fruitful area. researchgate.net This could involve visible-light-mediated pathways that offer high selectivity and energy efficiency.
Biocatalytic Routes: Inspired by biological processes, the exploration of enzymatic or microbial methods for nitrosation could provide highly specific and environmentally benign synthetic pathways. earthwormexpress.com
| Methodology | Typical Reagents | Key Advantages for Future Research | Potential Challenges |
|---|---|---|---|
| Classical Nitrosation | NaNO₂, HCl/H₂SO₄ | Well-established, readily available reagents. | Harsh acidic conditions, stoichiometric waste. |
| Solvent-Free Synthesis | tert-Butyl Nitrite (TBN) | Acid- and metal-free, reduced solvent waste. researchgate.net | Substrate scope for nitrosamino acids needs exploration. |
| Catalytic Transnitrosation | N-Nitrososulfonamide | Mild conditions, recyclable reagent, high functional group tolerance. organic-chemistry.org | Catalyst development and optimization required. |
| Photocatalysis | Photosensitizer, Light Source | Energy efficient, potential for high selectivity. researchgate.net | Identification of suitable photocatalytic systems. |
Advanced Spectroscopic Investigations of Molecular Dynamics
While standard spectroscopic techniques like NMR and IR are used for routine characterization, they only scratch the surface of the complex molecular dynamics of this compound. The molecule's structural features—notably the restricted rotation around the N-N bond and the flexible butanoic acid chain—give rise to complex dynamic behaviors that can be probed with advanced spectroscopic methods.
Future research directions should include:
Rotational Isomerism (Rotamers): Asymmetrical N-nitrosamines exist as a mixture of E and Z isomers due to the high rotational barrier of the N-N bond, a phenomenon observable by NMR spectroscopy. acanthusresearch.comnih.gov Variable-temperature NMR experiments can be employed to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) of this equilibrium for this compound. This provides fundamental insight into the stability of its conformers, which can influence its reactivity and biological interactions.
Ultrafast Photochemistry and Photophysics: The photochemical cleavage of the N-N bond is a key degradation pathway for N-nitrosamines. acs.org Femtosecond transient absorption spectroscopy can be used to directly observe the electronic and vibrational dynamics following UV photoexcitation. nih.govacs.org Such studies can map the entire reaction pathway from the initial excited state to the formation of radical intermediates, revealing the timescale and quantum yield of photolysis, which is critical for understanding its environmental persistence.
Vibrational Dynamics: Two-dimensional infrared (2D-IR) spectroscopy could be used to investigate the vibrational coupling between the N=O stretching mode and other functional groups, particularly the carboxylic acid moiety. This would provide a detailed picture of intramolecular energy transfer and how the molecular structure fluctuates on picosecond timescales.
| Technique | Dynamic Process | Key Information to be Gained |
|---|---|---|
| Variable-Temperature NMR | E/Z Isomerization | Thermodynamic barriers and equilibrium constants for rotational isomers. nih.gov |
| Femtosecond Transient Absorption | Photodissociation | Timescales and mechanisms of N-N bond cleavage upon UV excitation. nih.gov |
| 2D-IR Spectroscopy | Vibrational Energy Transfer | Intramolecular coupling between N=O and COOH groups; structural fluctuations. |
Exploration of Its Role in Complex Chemical Systems
Understanding the behavior of this compound requires moving beyond its properties as an isolated molecule and studying its reactivity within complex chemical environments, such as the atmosphere, aquatic systems, and biological matrices.
Future academic research should focus on:
Atmospheric Chemistry: The atmospheric fate of volatile or aerosol-bound N-nitroso compounds is an area of active research. acs.org Studies are needed to determine the rate constants for the reaction of this compound with key atmospheric oxidants like hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals. Its carboxylic acid functionality may significantly impact its partitioning into atmospheric water droplets, influencing its degradation pathways and transport.
Aquatic Transformation: Investigating the kinetics of hydrolysis and photolysis in aqueous solutions across a range of pH and temperature conditions is essential for predicting its environmental persistence. usp.org The influence of common water constituents, such as dissolved organic matter and metal ions, on these degradation processes should be systematically explored.
Biochemical Pathways: The carcinogenic mechanism of N-nitrosamines is initiated by metabolic activation, typically via cytochrome P450-mediated α-hydroxylation. nih.govacs.org Future research should investigate the specific metabolic pathways for this compound. It is crucial to determine if the butanoic acid side chain is subject to other metabolic processes, such as β-oxidation, and how this interplay affects the generation of the ultimate alkylating agent and its toxicological profile.
| Complex System | Key Research Question | Proposed Approach |
|---|---|---|
| Atmosphere | What is its atmospheric lifetime and degradation mechanism? | Smog chamber experiments; kinetic studies with OH/NO₃ radicals. copernicus.org |
| Aquatic Environment | How does pH and sunlight affect its stability in water? | Aqueous photolysis and hydrolysis kinetic studies. usp.org |
| Biological Systems | What are its specific metabolic activation and detoxification pathways? | In vitro metabolism studies with liver microsomes; metabolite identification. nih.gov |
Integration of Computational and Experimental Approaches for Mechanistic Elucidation
A synergistic approach that combines experimental studies with high-level computational chemistry is indispensable for a deep mechanistic understanding of this compound. Theoretical calculations can provide insights into transient species and transition states that are difficult or impossible to observe experimentally.
Future integrated research should pursue:
Mechanistic DFT Studies: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of key reactions. nih.gov This includes elucidating the mechanisms of formation from its amine precursor and various nitrosating agents, detailing the pathways of photodegradation, and exploring its metabolic activation. rsc.orgresearchgate.net DFT can also be used to calculate the energy barriers for E/Z isomerization, providing a theoretical counterpart to experimental NMR studies. researchgate.net
Predictive Spectroscopy: Computational methods are powerful tools for predicting spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). researchgate.net By calculating the expected spectra for different isomers and potential reaction products, theory can be instrumental in interpreting complex experimental spectra and confirming structural assignments.
Molecular Dynamics Simulations: MD simulations can model the behavior of this compound in solution, providing a dynamic picture of its solvation shell and conformational preferences. This is particularly important for understanding how interactions with water molecules may influence its reactivity, intramolecular hydrogen bonding, and the stability of its different conformers.
| Research Area | Computational Method | Complementary Experimental Technique | Combined Insight |
|---|---|---|---|
| Reaction Mechanisms | DFT (Transition State Search) | Kinetic Studies, Product Analysis | Complete energy profile and validation of reaction pathways. nih.govrsc.org |
| Isomerism | DFT (Energy Calculations) | Variable-Temperature NMR | Accurate determination of rotational energy barriers. nih.gov |
| Solvation Effects | Molecular Dynamics (MD) | Solvatochromic UV-Vis Studies | Understanding of solvent-solute interactions and their effect on reactivity. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[methyl(nitroso)amino]butanoic acid in laboratory settings?
- Methodology : The compound is synthesized via nitrosation of 3-(methylamino)butanoic acid using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C to minimize undesired side reactions. Post-reaction purification via reversed-phase HPLC or silica gel chromatography is critical to isolate the nitroso derivative. This aligns with protocols for analogous nitrosamines, where strict temperature control and pH monitoring are emphasized to avoid byproduct formation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the nitroso group (δ ~7.5–8.5 ppm for nitrosamine protons) and carboxylate moiety.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 163.0722 for C₅H₁₀N₂O₃).
- Chromatography : HPLC with UV detection (λ = 230 nm) and comparison to certified reference standards (e.g., 100 µg/mL in methanol) ensures purity .
Q. What safety protocols are critical for handling this compound?
- Safety Measures :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.
- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photolytic or thermal degradation.
- Follow GHS hazard codes H302 (harmful if swallowed) and H335 (respiratory irritation), as outlined for structurally related nitrosamines .
Advanced Research Questions
Q. What advanced analytical strategies detect trace levels of this compound in biological matrices?
- LC-MS/MS Workflow :
- Column : C18 (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.
- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 163 → 105 for quantification).
- Internal Standards : Stable isotope-labeled analogs (e.g., ¹³C₄-labeled) improve accuracy, as validated in metabolic profiling of nitrosamines in rodent serum .
Q. How does stereochemistry influence the metabolic pathways of this compound?
- Chiral Analysis :
- Use chiral columns (e.g., Chiralpak IG-3) to separate enantiomers.
- Metabolic Activation : Incubate enantiopure forms with liver microsomes to assess cytochrome P450-mediated bioactivation. For example, (R)-enantiomers may form DNA-adducts more readily than (S)-forms, as observed in tobacco-specific nitrosamine studies .
Q. What computational models predict the reactivity of this compound with biological targets?
- In Silico Approaches :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the N–N=O group to predict nitrosamine stability.
- Molecular Docking : Simulate interactions with enzymes like CYP2A6, which are implicated in nitrosamine bioactivation. Results correlate with in vitro mutagenicity assays .
Q. How do environmental conditions (pH, temperature) affect the stability of this compound?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
